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molecular formula C16H25N3O2 B8610973 N-[2-(diethylamino)ethyl]-2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide

N-[2-(diethylamino)ethyl]-2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide

Cat. No. B8610973
M. Wt: 291.39 g/mol
InChI Key: MCWLNENWJZSIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084621B2

Procedure details

A mixture of 2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (S4) 0.2 g (1.0 mmol), HOBt 0.16 g (1.2 mmol), EDCI 0.24 g (1.2 mmol) and triethylamine 0.2 g (2.0 mmol) in 10 ml DMF was stirred at room temperature for 20 min, then N1,N1-diethylethane-1,2-diamine 0.24 g (2.1 mmol) was added. After stirred at room temperature for 24 hours, the mixture was poured into the ice water and extracted with CH2Cl2. The organic layer separated was washed with water and saturated sodium chloride solution, then dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column, eluted with CH2Cl2/MeOH (30:1), to give 0.23 g (79%) of the titled compound as a white solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:5](=[O:14])[CH2:6][CH2:7][CH2:8][C:9]=2[C:10]=1[C:11]([OH:13])=O.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.C(N(CC)CC)C.[CH2:43]([N:45]([CH2:49][CH3:50])[CH2:46][CH2:47][NH2:48])[CH3:44]>CN(C=O)C>[CH2:43]([N:45]([CH2:49][CH3:50])[CH2:46][CH2:47][NH:48][C:11]([C:10]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:14])[C:4]=2[NH:3][C:2]=1[CH3:1])=[O:13])[CH3:44]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
CC=1NC=2C(CCCC2C1C(=O)O)=O
Name
Quantity
0.16 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.24 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.24 g
Type
reactant
Smiles
C(C)N(CCN)CC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirred at room temperature for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer separated
WASH
Type
WASH
Details
was washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column
WASH
Type
WASH
Details
eluted with CH2Cl2/MeOH (30:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)N(CCNC(=O)C1=C(NC=2C(CCCC12)=O)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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